

Spectroscopic Analysis of 3-Fluorobenzotrifluoride: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Fluorobenzotrifluoride

Cat. No.: B140190

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This guide provides a detailed overview of the infrared (IR) and mass spectrometry (MS) data for **3-Fluorobenzotrifluoride** (C₇H₄F₄), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The information presented is intended for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive resource for the characterization and analysis of this compound.

Compound Information

Property	Value
Chemical Name	3-Fluorobenzotrifluoride
Synonyms	1-Fluoro-3-(trifluoromethyl)benzene, α,α,α,3-Tetrafluorotoluene
CAS Registry Number	401-80-9
Molecular Formula	C ₇ H ₄ F ₄
Molecular Weight	164.10 g/mol [1] [2] [3]
Appearance	Colorless to light yellow liquid [2] [4]
Boiling Point	101-102 °C
Density	1.302 g/mL at 25 °C

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of **3-Fluorobenzotrifluoride** is characterized by strong absorptions corresponding to C-F and C-H bonds, as well as vibrations from the aromatic ring.

Tabulated IR Absorption Data

The following table summarizes the major absorption bands observed in the vapor-phase IR spectrum of **3-Fluorobenzotrifluoride**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Weak	Aromatic C-H stretching
~1600 - 1585	Medium	C=C stretching in the aromatic ring
~1500 - 1400	Strong	C=C stretching in the aromatic ring
~1350 - 1150	Very Strong	C-F stretching (from -CF ₃ group)
~1250 - 1000	Strong	C-F stretching (from aromatic C-F bond)
Below 900	Medium	Out-of-plane C-H bending

Note: The exact peak positions can vary slightly depending on the sample phase (gas, liquid, or solid) and the spectrometer used.

Experimental Protocol for IR Spectroscopy

The following is a representative protocol for obtaining a high-quality FT-IR spectrum of liquid **3-Fluorobenzotrifluoride**.

Objective: To record the infrared spectrum of liquid **3-Fluorobenzotrifluoride** between 4000 and 400 cm⁻¹.

Materials:

- **3-Fluorobenzotrifluoride** ($\geq 99\%$ purity)[1]
- FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)
- Demountable liquid cell with NaCl or KBr salt plates
- Pasteur pipette
- Hexane or other suitable volatile solvent for cleaning
- Lens tissue

Procedure:

- Instrument Preparation:
 - Ensure the spectrometer's sample compartment is clean and dry.
 - Perform a background scan to record the spectrum of the ambient air and the instrument optics. This background spectrum will be automatically subtracted from the sample spectrum.[5][6]
- Sample Preparation (Thin Film Method):
 - Carefully handle the salt plates by their edges to avoid moisture from fingerprints.
 - Place one to two drops of the **3-Fluorobenzotrifluoride** liquid onto the center of one salt plate using a Pasteur pipette.[6]
 - Place the second salt plate on top and gently rotate to create a thin, uniform liquid film between the plates.[5]
- Data Acquisition:
 - Place the assembled salt plates into the sample holder in the spectrometer's sample compartment.

- Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm^{-1}).
- Cleaning:
 - Disassemble the cell and rinse the salt plates with a small amount of a volatile solvent like hexane.
 - Gently wipe the plates dry with a soft lens tissue and store them in a desiccator.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. The mass spectrum of **3-Fluorobenzotrifluoride** is obtained using electron ionization (EI).

Tabulated Mass Spectrometry Data

The table below lists the prominent ions observed in the 75 eV electron ionization mass spectrum of **3-Fluorobenzotrifluoride**.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Ion Fragment Assignment (Proposed)
164	100.0	$[\text{C}_7\text{H}_4\text{F}_4]^+$ (Molecular Ion, M^+)
163	30.5	$[\text{M}-\text{H}]^+$
145	47.7	$[\text{M}-\text{F}]^+$ or $[\text{C}_7\text{H}_4\text{F}_3]^+$
114	42.1	$[\text{M}-\text{CF}_2]^+$ or $[\text{C}_6\text{H}_4\text{F}_2]^+$
95	9.5	$[\text{C}_6\text{H}_4\text{F}]^+$
75	9.6	$[\text{C}_6\text{H}_3]^+$
69	4.1	$[\text{CF}_3]^+$

Data sourced from ChemicalBook based on an electron ionization source at 75 eV.[7]

Experimental Protocol for Mass Spectrometry

This protocol describes a general procedure for analyzing **3-Fluorobenzotrifluoride** using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

Objective: To determine the molecular weight and fragmentation pattern of **3-Fluorobenzotrifluoride**.

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD, Shimadzu GCMS)
- Electron Ionization (EI) source
- Quadrupole or Time-of-Flight (TOF) mass analyzer

Procedure:

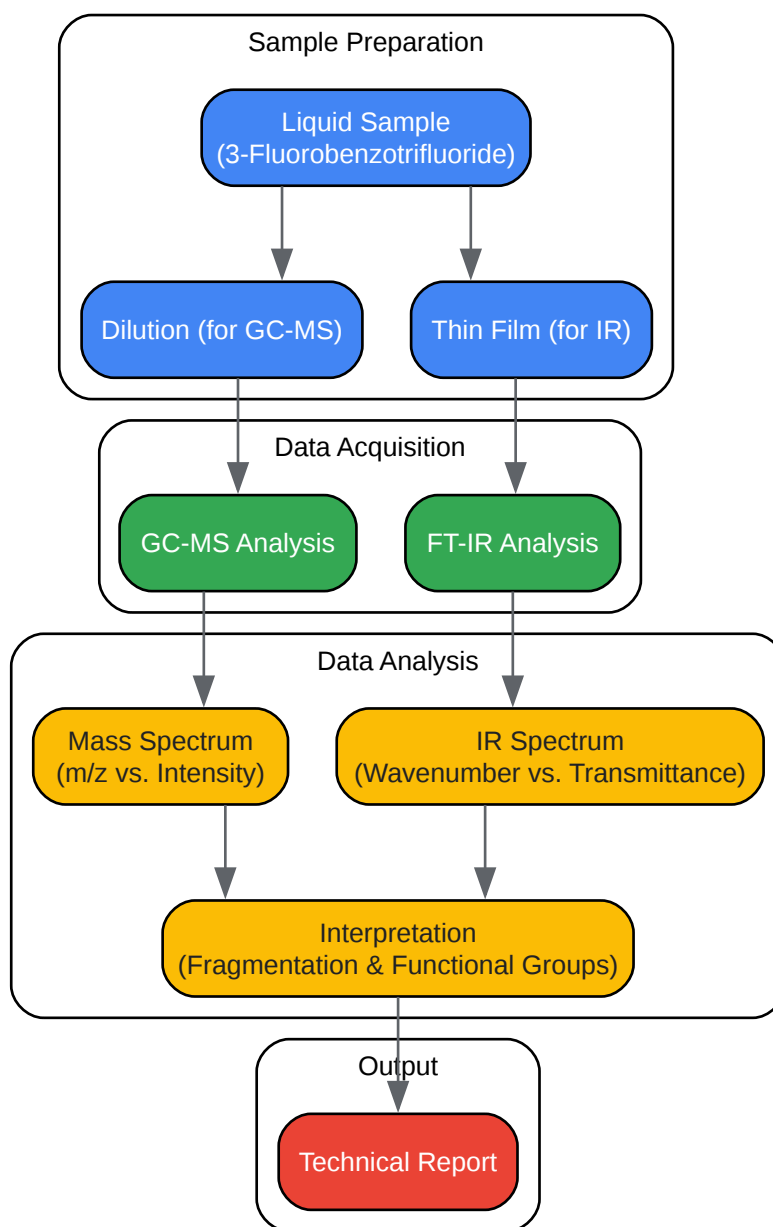
- Sample Preparation:
 - Prepare a dilute solution of **3-Fluorobenzotrifluoride** (~100 ppm) in a volatile solvent such as dichloromethane or hexane.
- GC Separation:
 - Injector: Split/splitless inlet, typically operated at 250°C.
 - Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Detection:
 - Ion Source: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230°C.
- Mass Analyzer: Scan mode, from m/z 40 to 400.
- Transfer Line Temperature: 280°C.
- Data Analysis:
 - The total ion chromatogram (TIC) will show a peak corresponding to the elution of **3-Fluorobenzotrifluoride**.
 - A mass spectrum is extracted from this peak.
 - The spectrum is analyzed to identify the molecular ion peak and the major fragment ions. Comparison with a spectral library (e.g., NIST) can confirm the compound's identity.^[8]

Visualized Workflows and Pathways

General Spectroscopic Analysis Workflow

The following diagram illustrates the typical workflow for spectroscopic analysis of a chemical compound.

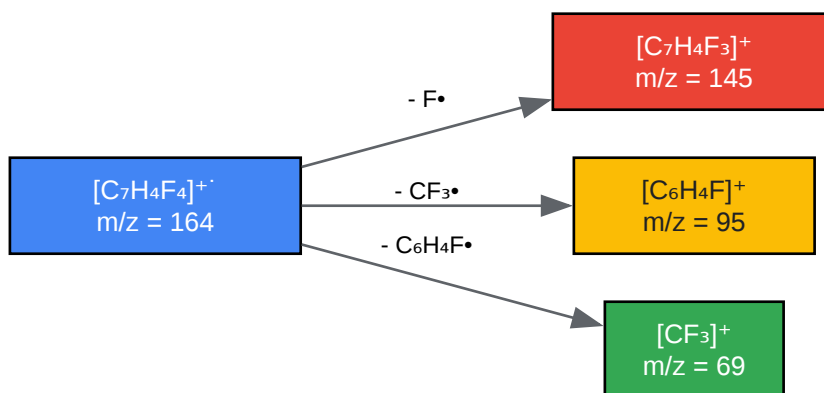


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Caption: General workflow for IR and MS analysis.

Proposed Mass Spectrometry Fragmentation Pathway

This diagram shows a plausible fragmentation pathway for **3-Fluorobenzotrifluoride** under electron ionization.



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